![molecular formula C11H14O2 B1312605 Phenol, 3-(cyclopentyloxy)- CAS No. 163419-05-4](/img/structure/B1312605.png)
Phenol, 3-(cyclopentyloxy)-
Overview
Description
Synthesis Analysis
Phenolic compounds, including Phenol, 3-(cyclopentyloxy)-, can be synthesized through various methods. These include the ester rearrangement in the Fries rearrangement, the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and the reduction of quinones .Molecular Structure Analysis
Phenolic compounds, such as Phenol, 3-(cyclopentyloxy)-, are known to interact with proteins, altering their structure and properties . The hydroxyl group in phenol is involved in the formation of intermolecular hydrogen bonding .Chemical Reactions Analysis
Phenol, 3-(cyclopentyloxy)-, like other phenols, can undergo various reactions. Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc . Phenols also react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Phenols, including derivatives like 3-(cyclopentyloxy)phenol, serve as precursors for the synthesis of complex organic compounds due to their reactivity. For example, the dearomatization reactions of phenols are crucial for constructing highly functionalized cyclohexadienones, which have extensive applications in organic synthesis. These reactions, including catalytic asymmetric dearomatization (CADA) of phenol and aniline derivatives, facilitate the creation of novel compounds with potential applications in pharmaceuticals and materials science (Wen-Ting Wu, Liming Zhang, & S. You, 2016). Additionally, the transformation of cycloalkanes into aromatic compounds highlights the role of phenols in the synthesis of intermediates used in polymers and pharmaceuticals (Michael T. Keßler & M. Prechtl, 2012).
Antioxidant Properties and Health Applications
Phenolic compounds are recognized for their antioxidant properties, contributing to plant defense mechanisms and offering potential health benefits when included in the human diet. The extensive characterization of genes encoding the different enzymatic steps of flavonoid synthesis reveals the importance of phenols in plant metabolism and their potential for improving human health through dietary intake (A. Boudet, 2007). Research on polyphenol-containing nanoparticles has also shown promising applications in therapeutic delivery, highlighting the versatility of phenolic compounds in biomedical applications (Yuxin Guo, Qing Sun, Fu‐Gen Wu, Yunlu Dai, & Xiaoyuan Chen, 2021).
Environmental and Industrial Applications
Phenolic compounds play a significant role in environmental science, particularly in the degradation and conversion of toxic compounds into useful bioplastics. Studies have demonstrated the capability of certain bacteria to convert toxic compounds, including phenols, into polyhydroxybutyrate (PHB), showcasing an innovative approach to waste management and recycling (M. Reddy, Y. Yajima, Y. Mawatari, T. Hoshino, & Young-Cheol Chang, 2015). Moreover, the catalytic hydrogenation of phenols and derivatives has been explored for the selective formation of cyclohexanone, an important intermediate in chemical industry, underlining the industrial relevance of phenolic compounds in sustainable chemical processes (Yong Wang, Jia Yao, Haoran Li, Dangsheng Su, & M. Antonietti, 2011).
Mechanism of Action
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors such as the compound’s chemical structure, the route of administration, and the patient’s physiology can all influence these processes .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
Safety and Hazards
Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
Recent advances in oxidative phenol coupling for the total synthesis of natural products have been reported . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . The therapeutic potential of phenolic compounds is also being explored .
properties
IUPAC Name |
3-cyclopentyloxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMBIOZYGZDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460114 | |
Record name | Phenol, 3-(cyclopentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-(cyclopentyloxy)- | |
CAS RN |
163419-05-4 | |
Record name | Phenol, 3-(cyclopentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.